molecular formula C6H5ClFN B6238035 3-chloro-4-fluoro-2-methylpyridine CAS No. 1227580-35-9

3-chloro-4-fluoro-2-methylpyridine

Cat. No. B6238035
CAS RN: 1227580-35-9
M. Wt: 145.6
InChI Key:
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Description

3-Chloro-4-fluoro-2-methylpyridine (3-CFMP) is an important chemical compound in the field of organic chemistry. It is a heterocyclic aromatic compound, containing a pyridine ring with a chlorine, fluorine, and methyl substituent. 3-CFMP is a versatile compound and has a wide range of applications in the fields of medicinal chemistry, drug synthesis, and materials science.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-2-methylpyridine is not yet fully understood. However, it is believed to be involved in the formation of hydrogen bonds between the chlorine and fluorine atoms, as well as the formation of pi-pi interactions between the pyridine ring and other molecules. These interactions are believed to be responsible for the compound's pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antimalarial, anticancer, and anti-inflammatory activity in vitro. It has also been demonstrated to have antioxidant activity, as well as to be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

3-chloro-4-fluoro-2-methylpyridine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Furthermore, it has a wide range of applications in medicinal chemistry and materials science. On the other hand, this compound has some limitations. It is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases.

Future Directions

The future directions for 3-chloro-4-fluoro-2-methylpyridine research include further investigation into the mechanism of action of the compound, as well as further studies into its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in the fields of medicinal chemistry and materials science. Finally, further research is also needed to investigate the safety and efficacy of this compound for therapeutic applications.

Synthesis Methods

3-chloro-4-fluoro-2-methylpyridine can be synthesized through a variety of methods. The most common synthesis method involves the nucleophilic substitution of a chlorine atom with a fluorine atom on a pyridine ring. This can be achieved through a two-step process, starting with the reaction of pyridine with a halogenating reagent such as N-chlorosuccinimide (NCS), followed by the reaction of the resulting 3-chloro-4-fluoropyridine with a methylating reagent such as dimethyl sulfate (DMS).

Scientific Research Applications

3-chloro-4-fluoro-2-methylpyridine is an important building block for the synthesis of various pharmaceuticals and drugs. It has been used in the synthesis of antimalarial drugs, anticancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of materials such as polymers, dyes, and pigments. Furthermore, this compound has been used in the synthesis of natural products such as alkaloids and terpenes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-fluoro-2-methylpyridine involves the chlorination and fluorination of 2-methylpyridine.", "Starting Materials": [ "2-methylpyridine", "Chlorine gas", "Hydrochloric acid", "Sodium hydroxide", "Fluorine gas" ], "Reaction": [ "Step 1: Chlorination of 2-methylpyridine using chlorine gas and hydrochloric acid to form 3-chloro-2-methylpyridine.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide.", "Step 3: Fluorination of 3-chloro-2-methylpyridine using fluorine gas to form 3-chloro-4-fluoro-2-methylpyridine." ] }

CAS RN

1227580-35-9

Molecular Formula

C6H5ClFN

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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